molecular formula C16H26O3 B14407372 1-(Dibutoxymethyl)-4-methoxybenzene CAS No. 82343-41-7

1-(Dibutoxymethyl)-4-methoxybenzene

Cat. No.: B14407372
CAS No.: 82343-41-7
M. Wt: 266.38 g/mol
InChI Key: MJVDJRJMYIAADZ-UHFFFAOYSA-N
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Description

1-(Dibutoxymethyl)-4-methoxybenzene is an organic compound with the molecular formula C15H24O2 It is a derivative of benzene, where the benzene ring is substituted with a dibutoxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibutoxymethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzyl alcohol with dibutyl carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Dibutoxymethyl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(Dibutoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Dibutoxymethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-4-methoxybenzene: Lacks the dibutyl groups, leading to different chemical properties and reactivity.

    1-(Dibutoxymethyl)-4-ethoxybenzene: Substitution of the methoxy group with an ethoxy group, resulting in variations in solubility and chemical behavior.

Properties

CAS No.

82343-41-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1-(dibutoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C16H26O3/c1-4-6-12-18-16(19-13-7-5-2)14-8-10-15(17-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3

InChI Key

MJVDJRJMYIAADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)OC)OCCCC

Origin of Product

United States

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